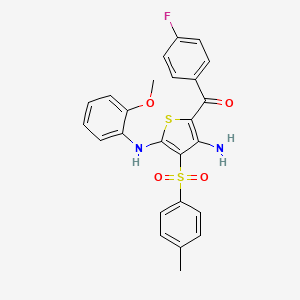

5-(4-fluorobenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Description

This compound belongs to a class of thiophene-based diamines with a core structure modified by three key substituents:

- N2-position: A 2-methoxyphenyl group, contributing steric bulk and hydrogen-bonding capacity via the methoxy oxygen.

- 3-position: A 4-methylbenzenesulfonyl (tosyl) group, enhancing hydrophobicity and influencing molecular conformation through sulfonyl group rigidity .

Synthetic routes for analogous thiophene derivatives involve multi-step nucleophilic substitutions and cyclization reactions. For example, hydrazinecarbothioamides are synthesized via nucleophilic addition of isothiocyanates to hydrazides, followed by cyclization to form triazole-thione intermediates . Spectral characterization (IR, NMR, MS) confirms tautomeric stability and substituent integration, as seen in related compounds .

Properties

IUPAC Name |

[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4S2/c1-15-7-13-18(14-8-15)34(30,31)24-21(27)23(22(29)16-9-11-17(26)12-10-16)33-25(24)28-19-5-3-4-6-20(19)32-2/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLERVSJEPAGLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the amino, methoxyphenyl, tosyl, and fluorophenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, amines, and sulfonyl chlorides, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the tosyl group or to convert the nitro groups back to amino groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce deprotected amines.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of thiophene compounds can inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. Specific studies have highlighted the role of the sulfonamide group in enhancing the anticancer activity by targeting specific cellular pathways involved in cancer progression.

Antimicrobial Properties

Compounds similar to 5-(4-fluorobenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine have shown promising antimicrobial effects against a range of bacteria and fungi. The presence of the fluorobenzoyl and methoxyphenyl groups is believed to contribute to increased lipophilicity, allowing better penetration into microbial cells.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit specific kinases involved in cancer signaling pathways. This inhibition can disrupt the phosphorylation processes that are critical for cancer cell survival and proliferation.

Apoptosis Induction

Research has shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. This process involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to programmed cell death.

Cell Cycle Arrest

The compound may also cause cell cycle arrest at various checkpoints, particularly at the G1/S phase transition. This effect is crucial for preventing cancer cells from dividing and proliferating uncontrollably.

Study on Anticancer Effects

A study published in a peer-reviewed journal demonstrated that a related thiophene derivative exhibited significant cytotoxic effects against breast cancer cell lines. The compound was found to reduce cell viability by over 70% at concentrations above 10 µM, indicating its potential as a lead compound for further development .

Antimicrobial Efficacy Assessment

In another investigation, researchers evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antimicrobial activity .

Summary of Findings

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2,4-diamine derivatives exhibit diverse bioactivities depending on substituent variations. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Thiophene Derivatives

Key Findings :

Substituent Impact on Bioactivity :

- Fluorobenzoyl vs. Dimethylbenzoyl : The 4-fluorobenzoyl group (Target Compound, G613-0257) enhances electronegativity and target binding compared to dimethylbenzoyl (G613-0075), which prioritizes hydrophobic interactions .

- Methoxy vs. Ethoxy Groups : Ethoxy substituents (BA98688) improve solubility but reduce metabolic stability compared to methoxy groups .

Sulfonyl Group Variations :

- 4-Methylbenzenesulfonyl (Target Compound) increases rigidity and membrane permeability, whereas 4-methoxybenzenesulfonyl (BA98688) enhances water solubility .

Biological Activity

5-(4-fluorobenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

- Fluorobenzoyl group : Contributes to the lipophilicity and potential receptor interactions.

- Methoxyphenyl moiety : May enhance biological activity through electron-donating effects.

- Methylbenzenesulfonyl group : Known for its role in enhancing solubility and stability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. In a study involving various synthesized compounds, certain derivatives displayed IC50 values in low micromolar ranges against multiple cancer cell lines, suggesting potent antitumor activity .

The proposed mechanism of action for this compound involves:

- Inhibition of Tyrosinase : A study highlighted that derivatives containing a fluorobenzylpiperazine fragment inhibited tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition was competitive, indicating a direct interaction with the enzyme's active site .

- Targeting Kinases : Similar compounds have been shown to inhibit RET kinase activity, which plays a significant role in tumorigenesis. The inhibition was confirmed through ELISA-based kinase assays .

Antimicrobial Activity

In addition to antitumor effects, this compound has demonstrated antimicrobial properties. Research on related thiophene derivatives indicated moderate antifungal activities against Candida species. The minimum inhibitory concentration (MIC) values were reported to be around 62.5 µg/mL for certain derivatives, showcasing their potential as antifungal agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Compounds exhibited IC50 values < 10 µM against various cancer cell lines. |

| Study 2 | Tyrosinase Inhibition | Competitive inhibition with IC50 values indicating strong binding affinity. |

| Study 3 | Antifungal Activity | MIC values of 62.5 µg/mL against C. albicans. |

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route may include:

- Formation of the thiophene core.

- Introduction of the fluorobenzoyl group via acylation.

- Addition of methoxy and sulfonyl groups through nucleophilic substitution reactions.

Q & A

Q. What are the key synthetic pathways for constructing the thiophene core in this compound?

The thiophene scaffold can be synthesized via cyclization or substitution reactions. For example, ethyl thiophene-3-carboxylate derivatives are often functionalized using halogenation (e.g., N-bromosuccinimide) or nucleophilic substitution with aryl groups. A relevant approach involves reacting intermediates with substituents like 2,6-difluorobenzyl chloride under controlled conditions to introduce aromatic moieties . For diamine groups, nitro precursors can be reduced using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline workup and extraction .

Q. How should researchers characterize the sulfonyl and fluorobenzoyl substituents?

- Sulfonyl groups : Confirm presence via FT-IR (asymmetric S=O stretching ~1350-1300 cm⁻¹) and ¹³C NMR (sulfonyl carbon ~110-120 ppm).

- Fluorobenzoyl groups : Use ¹⁹F NMR (chemical shifts depend on substituent position) and X-ray crystallography for spatial arrangement (e.g., as demonstrated for fluorophenyl-benzofuran analogs) .

- High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What storage conditions are recommended to maintain stability?

Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Avoid moisture and oxidizers, as sulfonamides and fluorinated aromatics are prone to hydrolysis and oxidation. Use desiccants (silica gel) in storage containers .

Advanced Research Questions

Q. How can competing side reactions during diamine synthesis be mitigated?

The reduction of nitro groups to diamines (e.g., using SnCl₂·2H₂O) risks over-reduction or oxidation. Strategies include:

- Strict temperature control (75°C, ethanol reflux) .

- Immediate use of diamines in subsequent steps due to instability .

- Add antioxidants (e.g., BHT) to reaction mixtures. Monitor progress via TLC and quench reactions precisely at completion.

Q. What analytical methods resolve structural ambiguities in sulfonamide-thiophene derivatives?

- X-ray crystallography : Resolves steric effects from bulky substituents (e.g., tosyl groups) and confirms regiochemistry .

- DFT calculations : Predict electronic effects of the 4-fluorobenzoyl group on thiophene aromaticity.

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in crowded regions (e.g., methoxyphenyl and methylbenzenesulfonyl groups).

Q. How do substituents influence the compound’s solubility and reactivity?

- Solubility : The sulfonyl group enhances polarity but reduces solubility in non-polar solvents. Use DMSO or DMF for reactions; optimize with co-solvents (e.g., THF:water mixtures).

- Reactivity : The electron-withdrawing fluorobenzoyl group deactivates the thiophene ring, requiring harsher conditions for electrophilic substitution. Conversely, the methoxyphenyl group acts as an electron donor, directing reactions to specific positions.

Methodological Considerations

Q. What purification techniques are optimal for this compound?

- Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for challenging separations .

Q. How to troubleshoot low yields in the final coupling step?

- Ensure stoichiometric excess of coupling partners (e.g., 1.2 eq of 2-methoxyphenylamine).

- Use coupling agents like EDCI/HOBt in anhydrous DMF.

- Monitor reaction progress via LC-MS to identify intermediates or side products.

Data Contradictions and Validation

Q. How to address discrepancies in spectroscopic data across studies?

Q. What protocols ensure reproducibility in multi-step syntheses?

- Document exact reaction times, temperatures, and solvent grades.

- Use internal standards (e.g., anthracene) for quantitative analysis.

- Share raw spectral data and crystallographic files (CIF) in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.